2-Cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide
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Overview
Description
2-Cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide is a chemical compound with the molecular formula C10H19NO3S It is characterized by a cyclobutyl group attached to a sulfonamide moiety, which is further substituted with dimethyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide typically involves the reaction of cyclobutylamine with dimethyl sulfate, followed by the introduction of a sulfonyl group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Hydroxyl-substituted sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s sulfonamide group is of interest in the development of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- 2-Cyclobutyl-N,N-dimethyl-2-oxoethane-1-sulfonamide
- N,N-Dimethyl-2-oxoethanesulfonamide
- Cyclobutylsulfonamide derivatives
Comparison: 2-Cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide is unique due to the presence of both the cyclobutyl and dimethyl groups, which confer specific steric and electronic properties. Compared to other sulfonamide derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-cyclobutyl-N,N-dimethyl-2-oxoethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-9(2)13(11,12)6-8(10)7-4-3-5-7/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKVVSYCTZHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(=O)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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